

Comparative Selectivity Profiling of RORyt Inverse Agonists

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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

The Retinoid-related orphan receptor gamma t (RORyt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, making it a key therapeutic target for autoimmune diseases. The development of RORyt inverse agonists aims to suppress its transcriptional activity. A crucial aspect of the drug development process is ensuring the selectivity of these compounds to minimize off-target effects. This guide provides a comparative overview of the selectivity profiles of representative RORyt inverse agonists, supported by experimental data and detailed methodologies.

Comparative Analysis of RORyt Inverse Agonists

The following table summarizes the biochemical and cellular potency, as well as the selectivity of various RORyt inverse agonists against other ROR isoforms (ROR α and ROR β). The data presented is a compilation from various literature sources.

| Compound | ROR γ t Binding Affinity (K _i , nM) | ROR γ t Biochemical IC ₅₀ (nM) | ROR γ t Cellular IC ₅₀ (nM) | ROR α Selectivity (Fold vs. ROR γ t) | ROR β Selectivity (Fold vs. ROR γ t) | Reference |
|----------|---|--|---|--|---|-----------|
| VPR-66 | 14 | 28 | 130 | >714 | >714 | |
| XY-018 | Not Reported | 19 | 35 | >1000 | >1000 | |
| TMP-778 | 40 | 50 | Not Reported | 100 | 200 | |
| GSK805 | 11 | 20 | 3.2 | 150 | 290 | |

Key Observations:

- All listed compounds demonstrate potent inhibition of ROR γ t in biochemical and cellular assays.
- Selectivity against other ROR isoforms is a critical parameter. VPR-66 and XY-018 exhibit high selectivity (>700-fold and >1000-fold, respectively) over ROR α and ROR β .
- TMP-778 and GSK805, while potent, show comparatively lower, yet still significant, selectivity against the other ROR isoforms.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of selectivity profiling data. Below are protocols for key assays.

ROR γ t Radioligand Binding Assay

This assay quantifies the ability of a compound to displace a radiolabeled ligand from the ROR γ t ligand-binding domain (LBD).

Materials:

- Recombinant human RORyt-LBD
- [3H]-25-hydroxycholesterol (radioligand)
- Test compounds
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM EDTA, 5 mM DTT)
- Scintillation vials and fluid
- Filter plates and harvester

Procedure:

- Prepare a reaction mixture containing RORyt-LBD, [3H]-25-hydroxycholesterol, and varying concentrations of the test compound in the assay buffer.
- Incubate the mixture at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
- Separate the bound from free radioligand by rapid filtration through filter plates.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the K_i values using the Cheng-Prusoff equation, based on the IC_{50} values obtained from the dose-response curves.

RORyt Luciferase Reporter Gene Assay

This cell-based assay measures the functional activity of a compound as an inverse agonist by quantifying its ability to suppress RORyt-mediated gene transcription.

Materials:

- HEK293 cells (or other suitable cell line)
- Expression vector for full-length RORyt

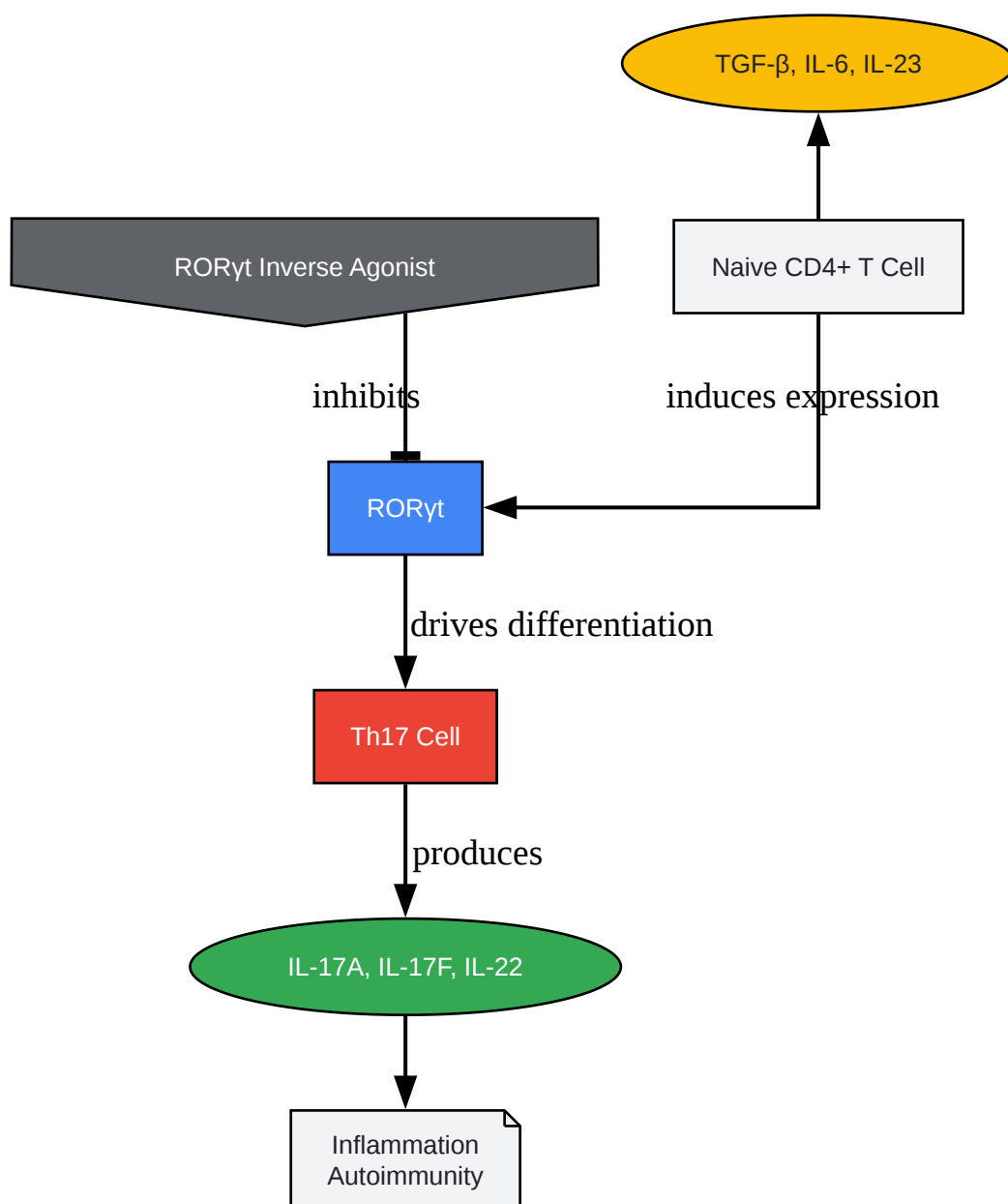
- Luciferase reporter plasmid containing ROR response elements (ROREs)
- Transfection reagent
- Cell culture medium and supplements
- Luciferase assay reagent
- Luminometer

Procedure:

- Co-transfect HEK293 cells with the RORyt expression vector and the RORE-luciferase reporter plasmid.
- Plate the transfected cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of the test compound for 18-24 hours.
- Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
- Generate dose-response curves and calculate the IC₅₀ values, representing the concentration at which the compound inhibits 50% of the RORyt transcriptional activity.

Visualizations

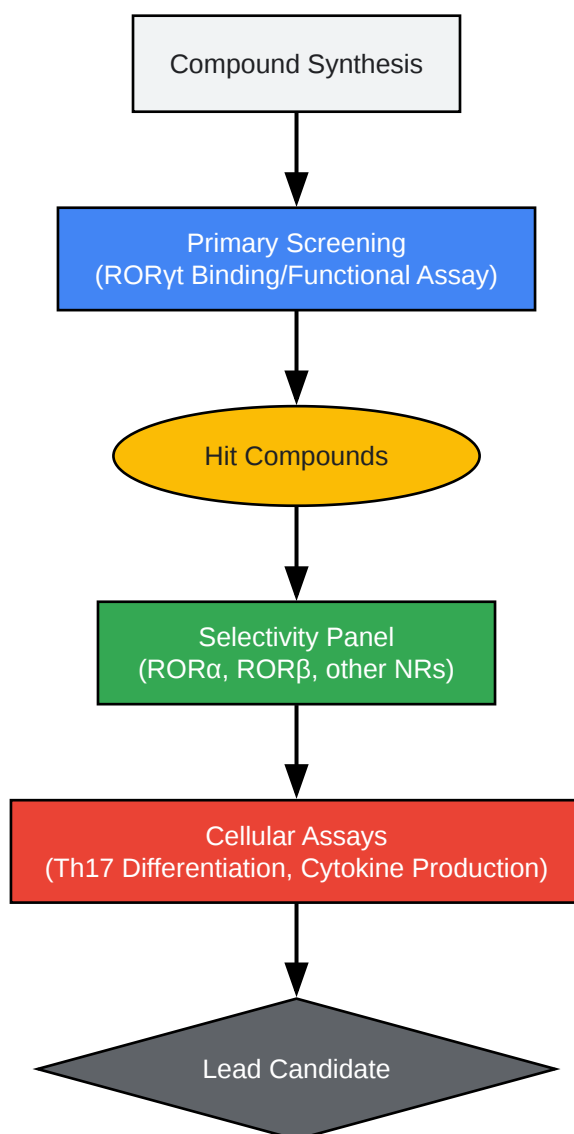
RORyt Signaling Pathway



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Caption: RORyt signaling in Th17 cell differentiation.

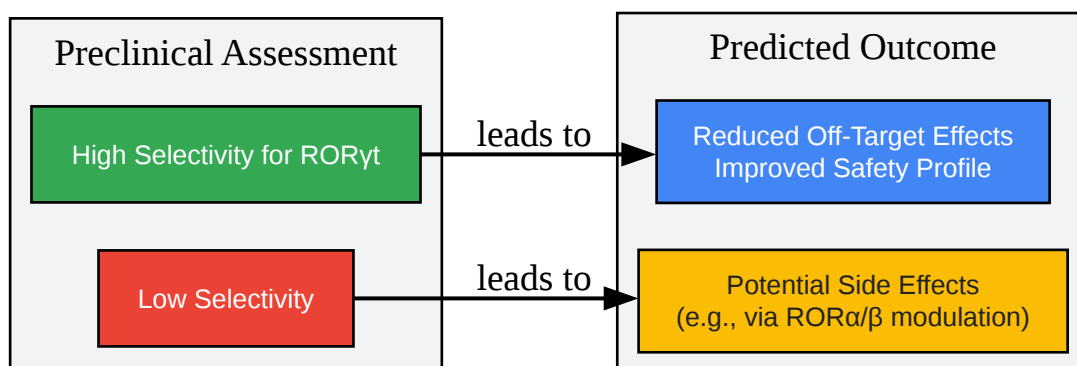
Experimental Workflow for Selectivity Profiling



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Caption: Workflow for RORyt inverse agonist selectivity profiling.

Logic of Selectivity in Drug Development



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Caption: Importance of selectivity in predicting clinical outcomes.

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